molecular formula C11H22N2O5 B13762873 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- CAS No. 64611-83-2

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-

Cat. No.: B13762873
CAS No.: 64611-83-2
M. Wt: 262.30 g/mol
InChI Key: HANPRQSGPQGEDO-UHFFFAOYSA-N
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Description

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. Its hydroxyl and methylethoxy groups play a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyl and methylethoxy groups in 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- makes it unique compared to other imidazolidinones

Properties

CAS No.

64611-83-2

Molecular Formula

C11H22N2O5

Molecular Weight

262.30 g/mol

IUPAC Name

4,5-dihydroxy-1,3-bis(propan-2-yloxymethyl)imidazolidin-2-one

InChI

InChI=1S/C11H22N2O5/c1-7(2)17-5-12-9(14)10(15)13(11(12)16)6-18-8(3)4/h7-10,14-15H,5-6H2,1-4H3

InChI Key

HANPRQSGPQGEDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C(C(N(C1=O)COC(C)C)O)O

Origin of Product

United States

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